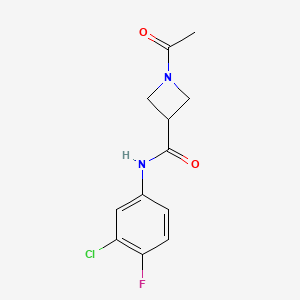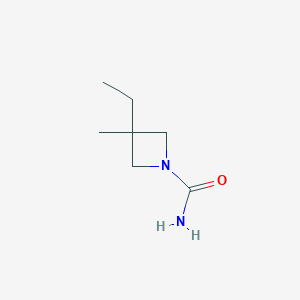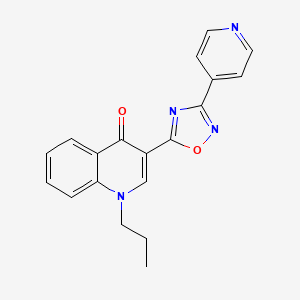![molecular formula C17H12ClNO2 B2786608 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde CAS No. 1375163-08-8](/img/structure/B2786608.png)
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde is a quinoline-triazole hybrid compound. It belongs to a class of compounds exhibiting various biological activities, including antifungal properties. The compound is characterized by the presence of a quinoline moiety, which is known for its wide range of biological and pharmacological activities .
作用机制
Target of Action
Similar compounds have been shown to interact withβ-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are involved in various biological processes, including the biosynthesis of flavonoids and isoflavonoids .
Mode of Action
For instance, some compounds can prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels .
Biochemical Pathways
The compound may affect the pathways involved in the biosynthesis of flavonoids and isoflavonoids . Additionally, it may influence the GSK3β pathway, which plays a role in tau phosphorylation .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Related compounds have been shown to reduce the levels of phosphorylated forms of tau via the modulation of the gsk3β pathway . They also affect tumor cell growth differently depending on the cell line and the dose applied .
Action Environment
The synthesis of similar compounds has been achieved through copper-catalyzed click reactions , suggesting that the reaction conditions may influence the compound’s properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde typically involves a multi-step process. One common method is the copper-catalyzed click reaction of azides with alkynes to form the 1,2,3-triazole ring system . The synthetic route starts from the preparation of precursors, such as 4-azido-7-chloroquinoline and an alkyne derivative of benzaldehyde . The reaction conditions often involve the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-[(5-Chloroquinolin-8-yl)methoxy]benzoic acid.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antifungal, antibacterial, and antiviral activities.
Medicine: Explored for its potential use in drug discovery, particularly in the development of antimalarial and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
相似化合物的比较
Similar Compounds
- 4-[(5-Methoxyquinolin-8-yl)methoxy]benzaldehyde
- 4-[(5-Bromoquinolin-8-yl)methoxy]benzaldehyde
- 4-[(5-Fluoroquinolin-8-yl)methoxy]benzaldehyde
Uniqueness
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde is unique due to the presence of the chloro group on the quinoline ring, which imparts specific biological activities and chemical reactivity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .
属性
IUPAC Name |
4-[(5-chloroquinolin-8-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-16-8-5-13(17-15(16)2-1-9-19-17)11-21-14-6-3-12(10-20)4-7-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXLYONWGDYVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)COC3=CC=C(C=C3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
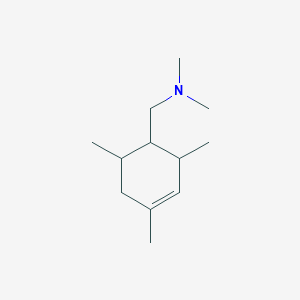
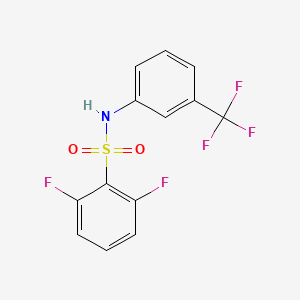
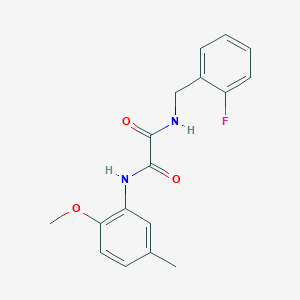
![Spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide, 6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxo-, (2'R,3S,4'S,5'R)-](/img/structure/B2786528.png)
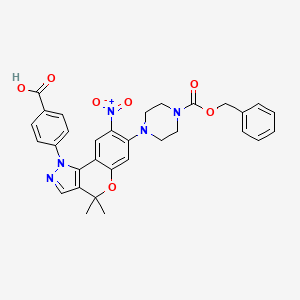
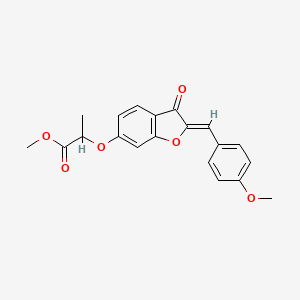
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2786535.png)

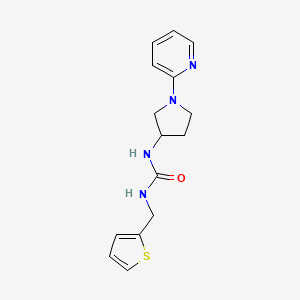
![N-(4-bromo-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2786540.png)

